molecular formula C24H17FN4O5S B7733654 (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide

Cat. No.: B7733654
M. Wt: 492.5 g/mol
InChI Key: SZFVYPQLKRNLGL-GFMRDNFCSA-N
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Description

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thiourea derivative with a haloketone to form the thiazolidine ring.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Aromatic Substitution: The aromatic substituents, such as the 4-fluorophenyl and 3-nitrobenzyl groups, are introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the thiazolidine intermediate with furan-2-ylmethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-cyano-2-[3-(4-chlorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide
  • (2Z)-2-cyano-2-[3-(4-bromophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide

Uniqueness

The uniqueness of (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)ethanamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its biological activity or stability compared to similar compounds with different substituents.

Properties

IUPAC Name

(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(3-nitrophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O5S/c25-16-6-8-17(9-7-16)28-23(31)21(12-15-3-1-4-18(11-15)29(32)33)35-24(28)20(13-26)22(30)27-14-19-5-2-10-34-19/h1-11,21H,12,14H2,(H,27,30)/b24-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFVYPQLKRNLGL-GFMRDNFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N(C(=C(C#N)C(=O)NCC3=CC=CO3)S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N(/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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